2-Bromo-N-(prop-2-yn-1-yl)acetamide is a chemical compound with the molecular formula C₅H₆BrNO and a molar mass of 176.01 g/mol. It is classified under the category of acetamides and features a bromo substituent at the second position of the acetamide group. This compound is recognized for its unique structural characteristics, which include a propyne side chain that contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
There is no current information available on the specific mechanism of action of 2-Bromo-N-(prop-2-ynyl)acetamide in biological systems.
Due to the limited research on this compound, specific safety information is unavailable. However, based on functional groups, some potential hazards include [, ]:
The chemical behavior of 2-bromo-N-(prop-2-yn-1-yl)acetamide can be explored through several types of reactions:
Synthesis of 2-bromo-N-(prop-2-yn-1-yl)acetamide can be achieved through several methods:
2-Bromo-N-(prop-2-yn-1-yl)acetamide has potential applications in:
Interaction studies involving 2-bromo-N-(prop-2-yn-1-yl)acetamide are crucial for understanding its reactivity and potential biological effects. These studies typically focus on:
Several compounds share structural similarities with 2-bromo-N-(prop-2-yn-1-yl)acetamide, highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(prop-2-en-1-yl)acetamide | C₄H₇NO | Contains a double bond instead of a triple bond |
2-Bromo-N-(tert-butyl)acetamide | C₇H₁₄BrNO | Contains a bulky tert-butyl group |
3-Bromo-N-(prop-2-en-1-yl)acetamide | C₅H₈BrNO | Similar structure but different position of bromine |
2-Bromo-N-cyclopropylmethylacetamide | C₈H₁₃BrNO | Features a cyclopropyl group |
The unique feature of 2-bromo-N-(prop-2-yn-1-yl)acetamide lies in its alkyne functionality combined with the bromo substituent, which may confer distinct reactivity patterns compared to these similar compounds .
Corrosive;Irritant